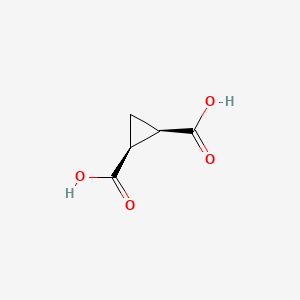

(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid

描述

Evolution of Cyclopropane Dicarboxylic Acid Research

The study of cyclopropane dicarboxylic acids originated in the late 19th century with W. H. Perkin’s pioneering work on diethyl cyclopropane-1,1-dicarboxylate. Using sodium ethylate to condense diethyl malonate with 1,2-dibromoethane, Perkin achieved yields of only 27–29%, limited by competing intramolecular elimination reactions. Early 20th-century efforts by Dox and Yoder improved synthetic protocols but retained suboptimal efficiencies.

A paradigm shift occurred in the 1990s with the development of alcoholate-mediated cyclization using 1,2-dichloroethane derivatives. This method suppressed hydrogen chloride elimination, enabling yields up to 90%. For example, dimethyl malonate reacts with 1,2-dichloroethane in dimethylformamide at 110°C, facilitated by sodium methylate, to produce cyclopropane-1,1-dicarboxylates at 78% yield after distillation. These advances aligned with the growing demand for cyclopropane derivatives as precursors for drugs like montelukast and ketorolac.

Table 1: Comparative Synthesis Methods for Cyclopropane Dicarboxylates

| Method | Reagents | Yield (%) | Key Advancement |

|---|---|---|---|

| Perkin (1884) | Na ethylate, 1,2-dibromoethane | 27–29 | First intramolecular cyclization |

| Dox & Yoder (1921) | Modified alkoxide bases | 35–40 | Reduced side reactions |

| Modern alcoholate process | Na methylate, 1,2-dichloroethane | 78–90 | High-purity distillation, scalable |

Stereochemical Nomenclature Development

The (1R,2S)-rel configuration of cyclopropane-1,2-dicarboxylic acid requires precise application of IUPAC’s Cahn-Ingold-Prelog (CIP) rules. The CIP system prioritizes substituents based on atomic number, assigning descriptors ‘R’ or ‘S’ to each stereocenter. For the cyclopropane ring, the torsion angle between carboxyl groups determines helicity, with ‘M’ (minus) denoting left-handed helicity and ‘P’ (plus) for right-handed.

In the case of (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid, the absolute configuration is resolved using chiral HPLC. For instance, enantiomers of trans-cyclopropane-1,2-dicarboxamide exhibit retention times of 17.0 minutes for (1S,2S) and 23.1 minutes for (1R,2R) on a Chiralpak IA column. This analytical precision ensures unambiguous stereochemical assignment, critical for pharmaceutical applications requiring enantiopure intermediates.

Significance in Organic Chemistry Research Paradigms

Cyclopropane-1,2-dicarboxylic acids serve as linchpins in asymmetric catalysis and drug design. Their strained cyclopropane ring imparts unique reactivity, enabling [2+1] cycloadditions and stereoselective functionalizations. Industrially, Shree Ganesh Remedies Limited utilizes the compound to synthesize aminopentamide sulphate, a veterinary anticholinergic agent.

Table 2: Key Applications of Cyclopropane-1,2-Dicarboxylic Acid Derivatives

| Application | Example | Role of Cyclopropane Core |

|---|---|---|

| Pharmaceuticals | Montelukast synthesis | Chiral scaffold for leukotriene inhibition |

| Agrochemicals | Herbicide intermediates | Stability under UV exposure |

| Materials science | Polymer crosslinkers | Enhanced thermal resistance |

The compound’s stereochemical complexity also drives methodological innovations. Biotransformation techniques using amidases achieve enantiomeric excesses >94% for (1S,2S)-configured products, underscoring its value in green chemistry initiatives.

属性

IUPAC Name |

(1S,2R)-cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-WSOKHJQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-74-2 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,2-Cyclopropanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9BLV8Q63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, the use of chiral rhodium or copper catalysts can facilitate the formation of the cyclopropane ring with high enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions: (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropane-1,2-dione, while reduction can produce cyclopropane-1,2-diol .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 130.10 g/mol

- Structure : Characterized by a cyclopropane ring with two carboxylic acid groups at the 1 and 2 positions, which imparts unique strain and reactivity properties.

Organic Synthesis

(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid serves as an important building block in organic synthesis:

- Chiral Auxiliary : It is utilized in asymmetric synthesis to produce enantiomerically enriched compounds.

- Intermediate for Complex Molecules : Its unique structure allows for the construction of various complex organic molecules.

Biochemical Studies

This compound has been extensively studied for its interactions with enzymes:

-

Enzyme Inhibition : It acts as an inhibitor of 3-methylaspartase, which is involved in amino acid metabolism. This property makes it a valuable tool for studying metabolic pathways and enzyme mechanisms .

Enzyme Mechanism Implications 3-Methylaspartase Inhibition Potential therapeutic applications in metabolic regulation

Medicinal Chemistry

The derivatives of this compound have been explored for their potential therapeutic applications:

- Drug Development : Research indicates that its derivatives can interact with biological targets, making them candidates for drug development .

Case Study 1: Inhibition of O-Acetylserine Sulfhydrylase (OASS)

A study highlighted the use of cyclopropane-1,2-dicarboxylic acids to investigate their binding modes to OASS enzymes. The findings suggested that these compounds could serve as effective inhibitors at nanomolar concentrations. The research utilized saturation transfer difference NMR to characterize enzyme interactions .

Case Study 2: Metabolic Pathway Regulation

Research focused on the role of this compound in regulating metabolic pathways through enzyme inhibition. The compound's ability to influence amino acid synthesis pathways demonstrates its potential as a biochemical probe in metabolic studies .

作用机制

The mechanism by which (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural features and the nature of the target enzyme. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating substrate affinity .

相似化合物的比较

Stereoisomeric Variants

Key Differences :

- Stereochemistry : The (1R,2S)-rel form is a diastereomer of the (1R,2R) and (1S,2S) enantiomers, leading to distinct optical activities and crystallization behaviors.

- Synthesis : Enantiopure isomers are resolved using chiral amines, while the rel form may arise from incomplete resolution or racemization .

Substituent-Modified Analogs

Key Differences :

- Ring Size : Cyclohexene analogs (e.g., cis-4-cyclohexene-1,2-dicarboxylic acid) exhibit reduced ring strain and altered acidity compared to cyclopropane derivatives.

- Functional Groups: Ester derivatives (e.g., dimethyl esters) are less polar, facilitating use in non-aqueous reactions .

生物活性

Overview

(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid is a chiral compound characterized by a cyclopropane ring with two carboxylic acid groups. Its unique three-membered ring structure imparts significant strain and reactivity, making it an interesting subject for biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

- Molecular Formula : C5H6O4

- Molecular Weight : Approximately 130.1 g/mol

- Structure : The compound features a cyclopropane ring with carboxyl groups at the 1 and 2 positions, contributing to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes. Notably, it has been studied for its role in inhibiting the enzyme 3-methylaspartase , which is involved in metabolic pathways related to amino acid metabolism. This inhibition can alter metabolic flux and has implications for understanding metabolic disorders.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as 3-methylaspartase suggests it may have potential therapeutic applications in treating metabolic diseases. Studies have shown that:

- Inhibition Mechanism : The presence of the cyclopropane ring and carboxylic groups allows for strong interactions with the active sites of target enzymes, potentially stabilizing a non-reactive state or altering substrate binding.

Case Studies

- Metabolic Pathway Analysis : A study demonstrated that this compound significantly reduced the activity of 3-methylaspartase in vitro, leading to decreased levels of downstream metabolites in cell cultures. This suggests a regulatory role in amino acid metabolism.

- Therapeutic Potential : In animal models, administration of the compound resulted in improved metabolic profiles in conditions mimicking metabolic syndrome, indicating its potential as a therapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can examine its structural and functional characteristics.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Chiral cyclopropane with two carboxyl groups | Inhibits 3-methylaspartase |

| (1S,2S)-Cyclopropane-1,2-dicarboxylic acid | Similar cyclopropane structure | Different stereochemistry affecting reactivity |

| 1-Methylcyclopropane-1,2-dicarboxylic acid | Contains a methyl group substituent | Alters steric hindrance and electronic properties |

Applications in Research

This compound is utilized in various research domains:

- Biochemical Studies : It serves as a tool for studying enzyme-catalyzed reactions involving cyclopropane derivatives.

- Drug Development : The compound's unique reactivity profile makes it a candidate for developing new pharmaceuticals targeting metabolic pathways.

常见问题

Q. What are the common synthetic routes for (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid?

The compound is often synthesized via cyclopropanation reactions. For example, trans-(±)-3-methylenecyclopropane-1,2-dicarboxylic acid can be resolved using chiral reagents like (R)-(+)-α-methylbenzyl amine to obtain enantiopure Feist’s acid derivatives. This process involves diastereomeric salt formation followed by hydrolysis . Another approach utilizes nitrones reacting with 1,1-cyclopropanediesters to generate tetrahydro-1,2-oxazines, which are further processed into pyrrolo[1,2-a]indoles with high diastereoselectivity .

Q. How is HPLC-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) applied to quantify this compound in biological matrices?

HPLC-ESI-MS/MS is used for precise quantification due to its sensitivity and specificity. For instance, in plant studies (e.g., Lycopersicum esculentum), the compound is extracted, derivatized (if necessary), and separated using reverse-phase chromatography. Detection employs multiple reaction monitoring (MRM) to enhance selectivity, with calibration curves validated for accuracy and linearity .

Q. What spectroscopic methods are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, is essential for confirming stereochemistry and substituent positions. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in the reported crystal structure of cyclopropane-1,1-dicarboxylic acid . Additionally, chiral chromatography or optical rotation measurements verify enantiopurity .

Advanced Research Questions

Q. What strategies achieve high diastereoselectivity in reactions involving this compound derivatives?

Diastereoselectivity is often controlled by steric and electronic effects in transition states. For example, the reaction of nitrones with 1,1-cyclopropanediesters proceeds via a [3+2] cycloaddition, where bulky substituents on the nitrone direct facial selectivity, yielding >90% diastereomeric excess . Computational modeling (e.g., DFT) can predict transition-state geometries to optimize reaction conditions .

Q. How are enantiopure derivatives of this compound used in asymmetric catalysis?

Chiral bisamide ligands derived from (1R,2S)-cyclopropane-1,2-dicarboxylic acid enable enantioselective transformations, such as asymmetric hydrogenation or C–C bond formation. For instance, Feist’s acid derivatives serve as precursors for -symmetric ligands that coordinate transition metals (e.g., Rh, Pd), achieving >95% enantiomeric excess in catalytic cycles .

Q. What challenges arise in scaling up enantioselective syntheses of this compound, and how are they addressed?

Key challenges include maintaining enantiopurity during crystallization and minimizing racemization. Solutions involve:

Q. How is this compound integrated into bioactive molecule synthesis, such as PLD-118 (Icofungipen)?

The compound’s cyclopropane ring is a rigid scaffold in drug design. For PLD-118, (1R,2S)-cyclopropane-1,2-dicarboxylic acid derivatives undergo anhydrization and quinine-mediated alcoholysis to form enantiopure intermediates. Subsequent deprotection and salt formation yield the final antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。